molecular formula C15H19N3OS B12699935 6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine CAS No. 284681-46-5

6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine

Cat. No.: B12699935
CAS No.: 284681-46-5
M. Wt: 289.4 g/mol
InChI Key: MGHQYNZKXNVEGN-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via nucleophilic substitution reactions using sec-butyl alcohol and an appropriate leaving group.

    Attachment of the m-Tolylsulfanyl Group: The m-tolylsulfanyl group can be attached through a thiolation reaction using m-tolylthiol and a suitable activating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the survival of certain parasites . By binding to the catalytic site of the enzyme, the compound disrupts the parasite’s defense against reactive oxygen species, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-sec-Butoxy-2-m-tolylsulfanyl-pyrimidin-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit trypanothione reductase with high efficiency makes it a promising candidate for the development of new therapeutic agents.

Properties

CAS No.

284681-46-5

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

6-butan-2-yloxy-2-(3-methylphenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C15H19N3OS/c1-4-11(3)19-14-9-13(16)17-15(18-14)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18)

InChI Key

MGHQYNZKXNVEGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC(=C2)C

Origin of Product

United States

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